molecular formula C8H10BrNO B12070581 O-[2-(4-bromophenyl)ethyl]hydroxylamine

O-[2-(4-bromophenyl)ethyl]hydroxylamine

Cat. No.: B12070581
M. Wt: 216.07 g/mol
InChI Key: DWYMLUOGVAXFET-UHFFFAOYSA-N
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Description

O-[2-(4-bromophenyl)ethyl]hydroxylamine is a chemical compound that features a hydroxylamine group attached to a 2-(4-bromophenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(4-bromophenyl)ethyl]hydroxylamine typically involves the reaction of 4-bromophenylethylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydroxylamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

O-[2-(4-bromophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

O-[2-(4-bromophenyl)ethyl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of oximes and hydrazones.

    Biology: Investigated for its potential role in biochemical pathways involving hydroxylamine derivatives.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of O-[2-(4-bromophenyl)ethyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions that form C–N, N–N, O–N, and S–N bonds. These interactions facilitate the compound’s role as an electrophilic aminating agent, enabling the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrophenylhydroxylamine (DPH)
  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)

Uniqueness

O-[2-(4-bromophenyl)ethyl]hydroxylamine is unique due to its specific structural features, such as the presence of a bromine atom on the phenyl ring and the ethyl linkage to the hydroxylamine group.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

O-[2-(4-bromophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4H,5-6,10H2

InChI Key

DWYMLUOGVAXFET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCON)Br

Origin of Product

United States

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